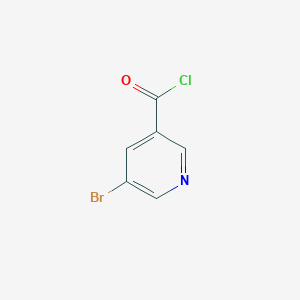
5-Bromonicotinoyl chloride
概述
描述
Synthesis Analysis
The synthesis of 5-Bromonicotinoyl chloride derivatives often involves condensation reactions, lithiation processes, and the use of 5-bromonicotinic acid as a starting material. For example, 5-bromonicotinic acid hydrazide reacts with 4-chlorobenzaldehyde in methanol to yield specific derivatives characterized by their crystal structure and antibacterial activity (Wen-Hui Li, 2009). Similarly, the synthesis of 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of functionalized pyridines, is achieved via an iodo-magnesium exchange reaction (Jinhua J. Song et al., 2004).
Molecular Structure Analysis
The molecular structure of derivatives from 5-bromonicotinoyl chloride is often elucidated through crystallography, revealing intricate details about their geometry and intermolecular interactions. For instance, coordination polymers synthesized from metal–5-bromonicotinate exhibit diverse structural features, such as corrugated sheets and binodal networks, influenced by halogen-related interactions (Wen-juan Li et al., 2015).
科学研究应用
Synthesis of Anticancer Agents : A study by Song et al. (2004) successfully synthesized 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of Lonafarnib, an anticancer agent.
Determination of Organic Compounds : Verma et al. (1978) discovered that bromine chloride in hydrochloric acid medium provides a rapid and precise method for determining organic compounds, offering results comparable to established procedures (Verma, Srivastava, Ahmed, & Bose, 1978).
Cytotoxicity and Antibacterial Activity : Quaternary ammonium salts of 5-bromonicotinic acid exhibit promising cytotoxicity against Artemia salina and antibacterial activity, as reported by Khan et al. (1999) (Khan, Saifyb, Zeeshan, Khan, Ahmed, Saeed, Abdel-Jalil, Griibler, & Voelter, 1999).
Catalysis in Organic Media : Nguyen et al. (2017) demonstrated that metal chlorides act as bifunctional acid catalysts in organic media, with bronsted acidic species being predominantly active in etherification and metal cations in furfural reduction (Nguyen, Xiao, Daniels, Marcella, Timoshenko, Frenkel, & Vlachos, 2017).
Chain-Growth Polymerizations : A study by Lanni and McNeil (2009) found that reductive elimination is the rate-determining step in Ni(dppe)Cl(2)-catalyzed chain-growth polymerizations involving bromo-substituted compounds (Lanni & McNeil, 2009).
Bromate Analysis in Ozonated Waters : Weinberg (1994) developed a pre-concentration technique for bromate analysis in ozonated waters, allowing determination at low concentrations in waters previously thought to be free of bromate (Weinberg, 1994).
安全和危害
未来方向
属性
IUPAC Name |
5-bromopyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDREJRIXNEGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381757 | |
| Record name | 5-BROMONICOTINOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonicotinoyl chloride | |
CAS RN |
39620-02-5 | |
| Record name | 5-BROMONICOTINOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39620-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)



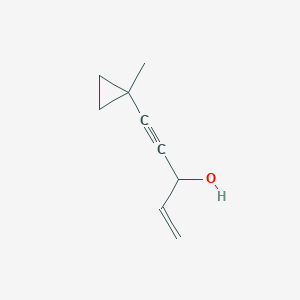
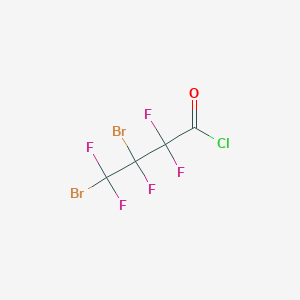
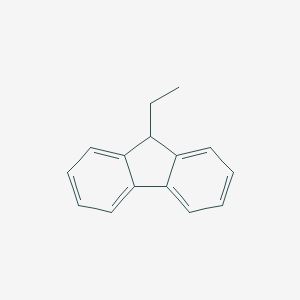
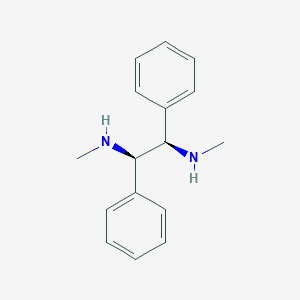
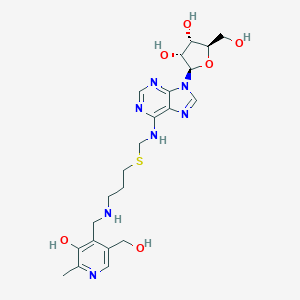
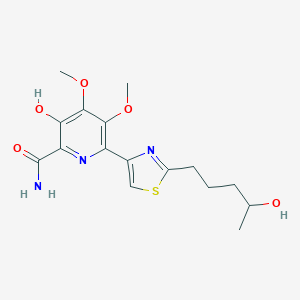
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)
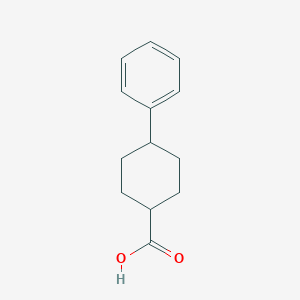
![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)